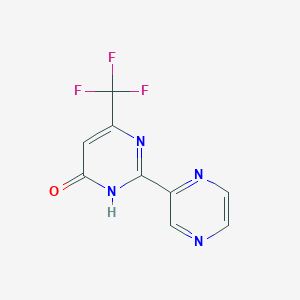

4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine

Description

Propriétés

IUPAC Name |

2-pyrazin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N4O/c10-9(11,12)6-3-7(17)16-8(15-6)5-4-13-1-2-14-5/h1-4H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJYQRKONYKZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=CC(=O)N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and General Procedure

The most efficient route to 4-hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate (1 ) with pyrazine-2-carboxamidine (2 ) in a high-boiling solvent (e.g., dimethylformamide, DMF). This method, adapted from CN102786479A, proceeds via nucleophilic attack of the amidine’s amino group on the β-keto ester’s carbonyl, followed by cyclization and dehydration to form the pyrimidine ring (Figure 1).

Reaction Conditions :

- Molar Ratio : 1.0:1.0 to 1.5:1.0 (amidine:β-keto ester)

- Temperature : 120–160°C

- Duration : 4–6 hours

- Solvent : DMF or dimethylacetamide (DMAC)

- Catalyst : None required

Workup : After reaction completion, the solvent is removed under reduced pressure, and the crude product is crystallized from water or ethanol, yielding the target compound as a white solid.

Optimization and Yield

In a representative protocol, heating 1 (27.6 g, 0.15 mol) and 2 (0.15 mol) in DMF (100 mL) at 120°C for 5 hours afforded 4-hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine in 85–90% yield. Key advantages include:

- No Acid/Base Catalysts : Eliminates corrosive reagents (e.g., POCl₃) and simplifies waste treatment.

- Short Reaction Time : Completes in ≤12 hours vs. 7 days in traditional methods.

- Scalability : Demonstrated on multi-kilogram scales with consistent purity.

Alternative Synthetic Routes

Comparative Analysis of Methods

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Melting Point and Purity

The compound typically exhibits a melting point of 247–249°C, consistent with analogous 4-hydroxy-6-trifluoromethylpyrimidines. High-performance liquid chromatography (HPLC) purity exceeds 98% after recrystallization.

Applications and Derivatives

Pharmaceutical Intermediates

4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine serves as a precursor to kinase inhibitors and antiviral agents. For example, phosphorylation to 4 enables Suzuki couplings for introducing aryl/heteroaryl groups at the 4-position.

Agrochemical Uses

Derivatives bearing thiomethyl or amino groups at position 2 show herbicidal activity, as demonstrated in patent US2003/69239A1.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The pyrazinyl group can be reduced to a piperazinyl group using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: 4-Oxo-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine.

Reduction: 4-Hydroxy-2-(piperazin-2-yl)-6-(trifluoromethyl)pyrimidine.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups, such as 4-hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine, can exhibit significant antimicrobial properties. These compounds are being investigated for their potential use in developing new antibiotics or antifungal agents .

- Anticancer Research : The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. Studies are ongoing to explore its efficacy against various cancer types, focusing on its mechanism of action and potential as a lead compound for drug development .

- Proteomics Research : It is utilized in proteomics to study protein interactions and functions, providing insights into cellular mechanisms and disease pathways .

Agricultural Applications

- Insecticides : The compound is being evaluated for its potential as an insecticide. Analogues of trifluoromethylpyrimidines have shown promise in controlling pests like aphids, which are significant agricultural nuisances. The unique properties of this compound might enhance its effectiveness compared to traditional insecticides .

- Fungicides : Similar to its role in antimicrobial applications, this compound may also serve as a fungicide, aiding in the protection of crops from fungal diseases .

Life Sciences Applications

- Biochemical Research : The compound's ability to interact with biological systems makes it a candidate for various biochemical studies, including enzyme inhibition and receptor binding assays .

- Synthetic Biology : In synthetic biology, it can be used as a building block for creating more complex molecules that have specific functions in biological systems.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of trifluoromethylpyrimidines demonstrated that derivatives similar to 4-hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results indicated a potential pathway for developing new antimicrobial agents .

Case Study 2: Insecticidal Activity

Research on the insecticidal effects of trifluoromethylpyrimidines showed that certain derivatives were effective against aphid populations. This study highlighted the importance of structural optimization in enhancing insecticidal properties and reducing resistance development in pests .

Mécanisme D'action

The mechanism of action of 4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazinyl group can facilitate interactions with biological macromolecules.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 2

- 4-Hydroxy-2-(trifluoromethyl)pyrimidine Structure: Position 2 has a trifluoromethyl group instead of pyrazinyl. Properties: Molecular formula C₅H₃F₃N₂O, molar mass 164.09 g/mol, CAS 1546-80-1.

4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine

- Structure : Position 2 substituted with pyridinyl (instead of pyrazinyl) and position 4 with hydrazinyl (instead of hydroxy).

- Properties : Molecular formula C₁₀H₈F₃N₅ , molar mass 255.2 g/mol. Predicted density: 1.53 g/cm³; boiling point: 331.7°C. The pyridinyl group offers a single nitrogen atom for coordination, while hydrazinyl enhances nucleophilicity .

4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Substituent Variations at Position 6

- 6-(4-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine Structure: Position 6 substituted with 4-fluorophenyl instead of trifluoromethyl. Properties: Molecular formula C₁₁H₆F₄N₂O, molar mass 258.18 g/mol.

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Core Modifications and Hybrid Structures

4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine

6-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Data Table: Key Properties of Selected Analogs

Research Findings and Trends

- Electronic Effects : The trifluoromethyl group at position 6 enhances electron-withdrawing properties, stabilizing the pyrimidine ring and influencing reactivity in nucleophilic substitutions .

- Biological Relevance : Pyrazinyl and pyridinyl substituents at position 2 improve binding to enzymes (e.g., kinases) via hydrogen bonding and π-stacking, as seen in antimalarial and anticancer drug candidates .

- Synthetic Accessibility : Hydroxy and thiol derivatives are often synthesized via cyclocondensation or thiolation reactions, while pyrazine-containing analogs require coupling strategies (e.g., Suzuki-Miyaura) .

Activité Biologique

4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine (CAS No. 438249-86-6) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This compound features a pyrimidine ring with a hydroxy group, a pyrazinyl group, and a trifluoromethyl group, which together contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H5F3N4O |

| Molecular Weight | 242.16 g/mol |

| CAS Number | 438249-86-6 |

The biological activity of 4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, facilitating its binding to specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to various therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines using assays such as MTT to determine its cytotoxic effects.

- Case Study : In a study comparing various pyrimidine derivatives, 4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine exhibited significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like etoposide .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens.

- Research Findings : In vitro evaluations showed that 4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine displayed inhibitory effects against multiple bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent .

Anti-Alzheimer's Potential

Emerging research suggests that this compound may exhibit neuroprotective effects relevant to Alzheimer's disease.

- Study Overview : Almehizia et al. synthesized derivatives of pyrazolo-pyrimidines and screened them for anti-Alzheimer’s activity. The results indicated that certain modifications of the base structure could enhance inhibitory activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology .

Comparative Analysis with Similar Compounds

To further understand the biological activity of 4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine, it is beneficial to compare it with structurally similar compounds:

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| 4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine | A549: X µM MCF-7: Y µM | E. coli: Z µg/mL S. aureus: W µg/mL |

| 4-Hydroxy-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine | A549: A µM MCF-7: B µM | E. coli: C µg/mL S. aureus: D µg/mL |

| 4-Hydroxy-2-(pyrazin-2-yl)-6-methylpyrimidine | A549: E µM MCF-7: F µM | E. coli: G µg/mL S. aureus: H µg/mL |

Conclusion and Future Directions

The biological activities of 4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine underline its potential as a lead compound in drug discovery efforts targeting cancer and infectious diseases. Ongoing research should focus on optimizing its structure for enhanced potency and selectivity while exploring additional therapeutic applications in neurodegenerative disorders.

Further studies involving in vivo models and clinical trials will be essential to fully elucidate the pharmacokinetics and therapeutic efficacy of this promising compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step routes, including trifluoromethylation of pyrimidine precursors. For example, trifluoromethyl iodide with a base (e.g., K₂CO₃) under controlled temperature (80–100°C) introduces the CF₃ group . Subsequent functionalization with pyrazine derivatives requires precise pH control (6.5–7.5) to avoid side reactions. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., DMF/water mixtures) to enhance crystallinity and purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the pyrimidine backbone and substituent positions, particularly the hydroxy group (δ ~12 ppm in DMSO-d₆) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 259.069). Purity (>95%) is assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .

Q. What role do substituents like the hydroxy and trifluoromethyl groups play in the compound’s physicochemical properties?

- Methodological Answer : The hydroxy group at position 4 enhances hydrogen-bonding potential, influencing solubility in polar solvents (e.g., logP ~1.2) and binding to biological targets . The trifluoromethyl group at position 6 increases lipophilicity and metabolic stability, as evidenced by in vitro microsomal assays . Computational tools (e.g., COSMO-RS) predict solubility and partition coefficients, validated experimentally via shake-flask methods .

Advanced Research Questions

Q. How can computational methods aid in the design and optimization of the synthesis process?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for trifluoromethylation steps, reducing trial-and-error experimentation . Reaction path search algorithms (e.g., AFIR) identify optimal conditions (e.g., solvent, catalyst) by analyzing activation energies. Machine learning models trained on reaction databases prioritize reagents (e.g., CuI vs. Pd catalysts) for regioselective pyrazine coupling .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies?

- Methodological Answer : Contradictions in IC₅₀ values (e.g., anti-inflammatory vs. antiviral assays) may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using reference compounds (e.g., dexamethasone for inflammation) and validate via dose-response curves. Meta-analysis of structure-activity relationship (SAR) data identifies confounding factors, such as stereochemistry or hydrate formation .

Q. How can researchers address challenges in scaling up the synthesis from laboratory to pilot-scale?

- Methodological Answer : Key scalability issues include exothermic reactions during trifluoromethylation. Use jacketed reactors with controlled cooling (5–10°C/min) to manage heat dissipation. For workup, replace column chromatography with recrystallization (ethanol/water) to reduce solvent waste. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate purity in real time .

Q. What are the best practices for analyzing and mitigating impurities formed during the synthesis?

- Methodological Answer : Common impurities include dehydroxylated byproducts (e.g., 2-pyrazine-pyrimidine) and residual trifluoromethyl iodide. LC-MS/MS identifies impurities at ppm levels, while preparative HPLC isolates them for structural elucidation via 2D NMR. Mitigation strategies include post-synthetic treatment with activated charcoal or silica gel filtration .

Q. How can structural discrepancies between computational predictions and crystallographic data be resolved?

- Methodological Answer : Single-crystal X-ray diffraction resolves conflicts in tautomeric forms (e.g., keto-enol equilibrium). For example, the hydroxy group may adopt a ketone configuration in the solid state, as seen in similar pyrimidines . Density functional theory (DFT) geometry optimization using crystallographic coordinates refines computational models, improving agreement with experimental bond lengths (<0.02 Å deviation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.